molecular formula C10H9FO2S2 B14584357 1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene CAS No. 61442-02-2

1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene

Katalognummer: B14584357
CAS-Nummer: 61442-02-2
Molekulargewicht: 244.3 g/mol
InChI-Schlüssel: YBZNGEAZRLSYLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene is a chemical compound characterized by its unique structure, which includes a fluorobenzene ring substituted with an ethenesulfonyl group and a sulfanyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like catalytic processes and green chemistry principles are often employed to minimize waste and energy consumption .

Analyse Chemischer Reaktionen

Types of Reactions: 1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzene derivatives .

Wissenschaftliche Forschungsanwendungen

1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.

    Industry: It is utilized in the production of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism by which 1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene exerts its effects involves interactions with specific molecular targets. The ethenesulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and stability. The fluorobenzene ring provides a platform for further functionalization, allowing the compound to interact with different biological and chemical systems .

Vergleich Mit ähnlichen Verbindungen

  • 1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}benzene
  • 1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-chlorobenzene
  • 1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-bromobenzene

Comparison: Compared to its analogs, 1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties. The fluorine atom increases the compound’s electronegativity and can enhance its stability and reactivity in certain reactions. This makes it a valuable compound for specific applications where these properties are desired .

Eigenschaften

CAS-Nummer

61442-02-2

Molekularformel

C10H9FO2S2

Molekulargewicht

244.3 g/mol

IUPAC-Name

1-(2-ethenylsulfonylethenylsulfanyl)-4-fluorobenzene

InChI

InChI=1S/C10H9FO2S2/c1-2-15(12,13)8-7-14-10-5-3-9(11)4-6-10/h2-8H,1H2

InChI-Schlüssel

YBZNGEAZRLSYLI-UHFFFAOYSA-N

Kanonische SMILES

C=CS(=O)(=O)C=CSC1=CC=C(C=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.